Dual-Target Pharmacology: CGP 35949 Exhibits Both LTD4 Antagonism and PLA2 Inhibition, Unlike Pure Receptor Antagonists
CGP 35949 is explicitly characterized as a dual leukotriene receptor antagonist and phospholipase A2 inhibiting agent, a pharmacological profile that distinguishes it from pure LTD4 receptor antagonists such as montelukast, zafirlukast, and pranlukast [1]. The PLA2 inhibitory activity is a secondary, mechanism-based feature that suppresses the release of arachidonic acid, the precursor to multiple eicosanoid mediators, whereas standard LTD4 antagonists solely block the CysLT1 receptor without modulating upstream lipid metabolism [2]. This dual functionality is not a potency claim but a qualitative mechanistic distinction that dictates experimental applicability in inflammation and ischemia-reperfusion models.
| Evidence Dimension | Mechanism of action (target profile) |
|---|---|
| Target Compound Data | Dual activity: LTD4 receptor antagonism + phospholipase A2 (PLA2) inhibition |
| Comparator Or Baseline | Montelukast, Zafirlukast, Pranlukast: Pure LTD4 receptor antagonism only; no PLA2 inhibitory activity |
| Quantified Difference | Qualitative mechanistic difference (presence vs. absence of PLA2 inhibition) |
| Conditions | Class-level pharmacological comparison; based on primary literature characterization |
Why This Matters
For procurement, this defines a unique experimental niche—users requiring simultaneous blockade of leukotriene signaling and suppression of arachidonic acid cascade cannot substitute with pure LTD4 antagonists.
- [1] Levitt MA, Lefer AM. Efficacy of two leukotriene antagonists in rat traumatic shock. Methods Find Exp Clin Pharmacol. 1987 May;9(5):269-73. PMID: 3613754. View Source
- [2] Bray MA, Beck A, Wenk P, Märki F, Subramanian N, Niederhauser U, Kuhn M, Sallmann A. CGP 35949: a potent leukotriene antagonist and inhibitor of phospholipase. Biological profile. Adv Prostaglandin Thromboxane Leukot Res. 1987;17A:526-31. PMID: 2959108. View Source
